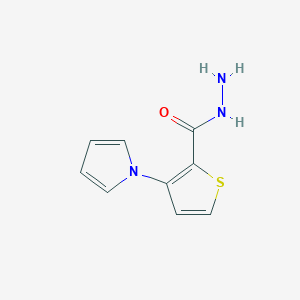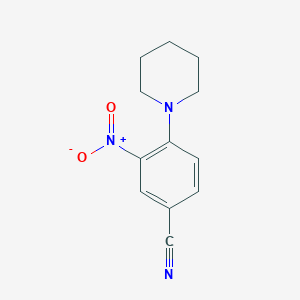![molecular formula C13H16F3NO B2532252 N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine CAS No. 1378948-09-4](/img/structure/B2532252.png)
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s and has since been used in various scientific research applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and play a crucial role in regulating various physiological functions.
Wirkmechanismus
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine binds to the cannabinoid receptors, CB1 and CB2, which are found in the central and peripheral nervous systems, respectively. It acts as a full agonist of these receptors, meaning that it activates them to their maximum potential. This leads to the activation of various signaling pathways that regulate physiological functions such as pain, inflammation, and mood.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential therapeutic benefits in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise and controlled activation of these receptors, which is important for studying their mechanisms of action. However, one of the limitations of using this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways.
Zukünftige Richtungen
There are several future directions for research on N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine and its potential therapeutic applications. One area of interest is the development of more selective agonists of the cannabinoid receptors, which may have fewer off-target effects. Another direction is the investigation of the role of cannabinoid receptors in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases. Additionally, there is a need for further research on the safety and efficacy of this compound and other cannabinoids in human clinical trials.
Synthesemethoden
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine is synthesized through a multi-step process, starting with the reaction of 3,3,3-trifluoropropyl bromide with 4-hydroxybenzyl alcohol to form 4-(3,3,3-trifluoropropoxy)benzyl alcohol. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine has been extensively studied in scientific research, particularly in the field of cannabinoid pharmacology. It has been used as a tool compound to investigate the mechanisms of action of cannabinoid receptors and their role in various physiological processes. This compound has also been used to study the effects of cannabinoids on pain, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)7-8-18-12-5-1-10(2-6-12)9-17-11-3-4-11/h1-2,5-6,11,17H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNVNXUVIUCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)


![methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2532175.png)



![N-cyclopentyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2532181.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2532184.png)
![1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone](/img/structure/B2532185.png)

![5-(3-methylphenyl)-N-[5-(phenylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B2532190.png)

